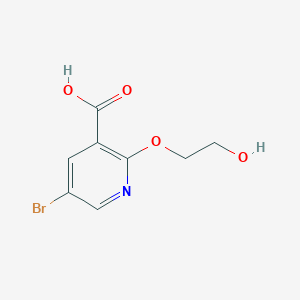
5-Bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H8BrNO4 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-hydroxypyridine-3-carboxylic acid, followed by the reaction with ethylene glycol under acidic conditions to introduce the hydroxyethoxy group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps as the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 5-Bromo-2-(2-oxoethoxy)pyridine-3-carboxylic acid.
Reduction: Formation of 2-(2-hydroxyethoxy)pyridine-3-carboxylic acid.
Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid depends on its application. In biological systems, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The bromine atom and hydroxyethoxy group can interact with amino acid residues in the enzyme, affecting its activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-hydroxypyridine-3-carboxylic acid
- 5-Bromo-3-hydroxypyridine-2-carboxylic acid
- 5-Bromo-2-pyridinecarboxylic acid
Uniqueness
5-Bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid is unique due to the presence of the hydroxyethoxy group, which can enhance its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C8H8BrNO4 |
|---|---|
Molecular Weight |
262.06 g/mol |
IUPAC Name |
5-bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8BrNO4/c9-5-3-6(8(12)13)7(10-4-5)14-2-1-11/h3-4,11H,1-2H2,(H,12,13) |
InChI Key |
WUPKVRHKMICNQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)OCCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


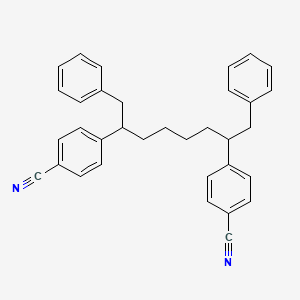



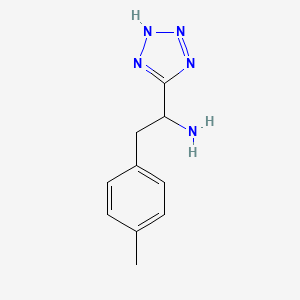
![3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene](/img/structure/B13994608.png)

![Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate](/img/structure/B13994615.png)

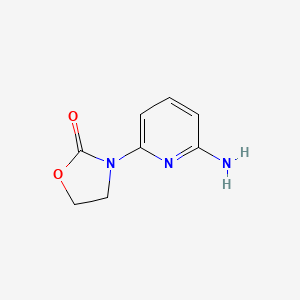
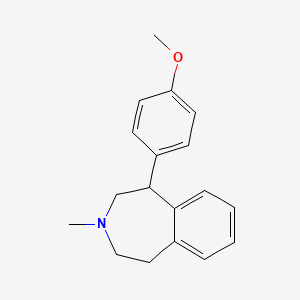


![2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one](/img/structure/B13994651.png)
